
alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol is a derivative of hexamethylbenzene, an aromatic hydrocarbon where all six hydrogen atoms of benzene are replaced by methyl groups. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol typically involves the alkylation of hexamethylbenzene. One common method is the Friedel-Crafts alkylation, where hexamethylbenzene reacts with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that maintain optimal reaction conditions, ensuring high yield and purity of the product. The use of catalysts and solvents is optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexamethylbenzene carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into hexamethylbenzene using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring, such as halogenation using chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using chlorine gas in the presence of iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Hexamethylbenzene carboxylic acid.
Reduction: Hexamethylbenzene.
Substitution: Halogenated derivatives of hexamethylbenzene.
Aplicaciones Científicas De Investigación
Alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry to study the coordination behavior of metals.
Biology: Investigated for its potential use in drug delivery systems due to its aromatic structure and stability.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol involves its interaction with various molecular targets. In organometallic chemistry, it acts as a ligand, coordinating with metal centers and influencing their reactivity. In biological systems, its aromatic structure allows it to interact with cellular membranes and proteins, potentially disrupting microbial cell walls and exhibiting antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylbenzene: A simpler derivative with only methyl groups attached to the benzene ring.
Mellitic Acid: An oxidized form of hexamethylbenzene with carboxylic acid groups.
Mesitylene: A trimethylbenzene derivative with three methyl groups attached to the benzene ring.
Uniqueness
Alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and potential applications compared to its simpler derivatives. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
155690-01-0 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
2-(2,3,4,5-tetramethylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H20O/c1-8-7-12(13(5,6)14)11(4)10(3)9(8)2/h7,14H,1-6H3 |
Clave InChI |
FLCQAMSHNKUNON-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


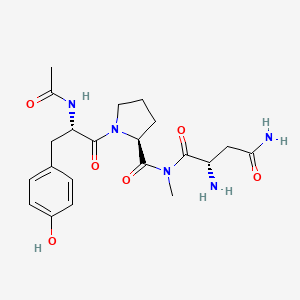
![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)
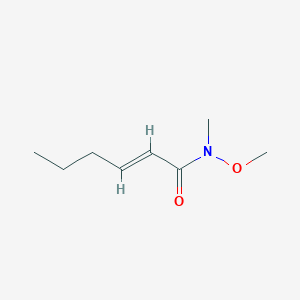
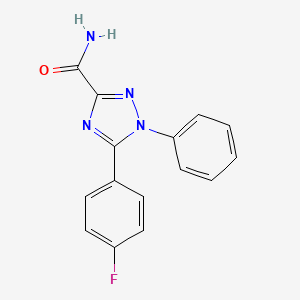
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B14146923.png)
![2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14146938.png)

![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)

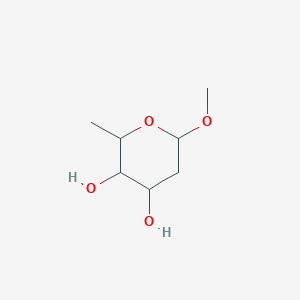
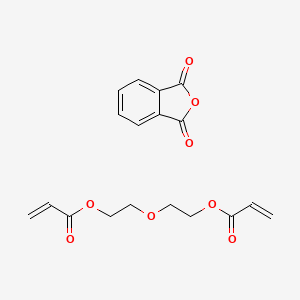
![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)
